molecular formula C4H11BO4 B15299160 ((2-Methoxyethoxy)methyl)boronic acid

((2-Methoxyethoxy)methyl)boronic acid

Cat. No.: B15299160
M. Wt: 133.94 g/mol
InChI Key: QNDHBGUCDGSMTF-UHFFFAOYSA-N
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Description

((2-Methoxyethoxy)methyl)boronic acid is a versatile alkylboronic acid building block for synthetic organic chemistry and materials science research. Boronic acids are widely recognized for their role as crucial intermediates in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The structure of this compound, featuring an ether-linked side chain, may influence its physicochemical properties, such as solubility and Lewis acidity, making it a valuable reagent for constructing complex molecules. Beyond cross-coupling, boronic acids have significant applications in biomedical research. They are capable of forming reversible covalent complexes with diols, such as those found in saccharides, which is the fundamental mechanism behind their use in the development of glucose sensors and insulin delivery systems . This specific interaction also facilitates their use in supramolecular chemistry for the molecular recognition and transport of biological analytes . Furthermore, boronic acid derivatives have emerged as a privileged motif in medicinal chemistry, serving as key pharmacophores in several approved therapeutics and as inhibitors for a variety of enzymes like proteases and lipases . Researchers can leverage ((2-Methoxyethoxy)methyl)boronic acid to explore these diverse applications, from creating new polymers with dynamic covalent bonds to developing novel bioactive compounds and diagnostic tools.

Properties

Molecular Formula

C4H11BO4

Molecular Weight

133.94 g/mol

IUPAC Name

2-methoxyethoxymethylboronic acid

InChI

InChI=1S/C4H11BO4/c1-8-2-3-9-4-5(6)7/h6-7H,2-4H2,1H3

InChI Key

QNDHBGUCDGSMTF-UHFFFAOYSA-N

Canonical SMILES

B(COCCOC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ((2-Methoxyethoxy)methyl)boronic acid typically involves the reaction of boronic acid with ((2-methoxyethoxy)methyl) reagents under controlled conditions. One common method includes the use of organolithium or organomagnesium reagents to introduce the ((2-methoxyethoxy)methyl) group to the boronic acid .

Industrial Production Methods: Industrial production of ((2-Methoxyethoxy)methyl)boronic acid may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: ((2-Methoxyethoxy)methyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

((2-Methoxyethoxy)methyl)boronic acid is an organoboron compound with a boron atom bonded to a ((2-methoxyethoxy)methyl) group. Its molecular formula is C4H11BO4C_4H_{11}BO_4, and it has a molecular weight of approximately 210.04 g/mol. Boronic acids, including ((2-Methoxyethoxy)methyl)boronic acid, can form reversible covalent bonds with diols, making them valuable in organic synthesis and medicinal chemistry. The uniqueness of ((2-Methoxyethoxy)methyl)boronic acid lies in its specific methoxyethoxy group, which enhances its solubility and reactivity compared to other boronic acids. This characteristic makes it particularly valuable in applications requiring high selectivity and efficiency.

Biological Activities

Boronic acids, including ((2-Methoxyethoxy)methyl)boronic acid, have been studied for their biological activities. They can inhibit certain enzymes, particularly serine proteases and glycosidases, by forming stable complexes with their active sites. This property has implications in drug design, especially in developing inhibitors for cancer therapy and other diseases. For instance, some derivatives are being explored for their potential in treating prostate cancer by targeting specific ion channels.

Enzyme Inhibition

Research indicates that ((2-Methoxyethoxy)methyl)boronic acid can selectively bind to diols and other hydroxyl-containing compounds, forming stable complexes that can modulate biological activity. This property is exploited in designing selective inhibitors for enzymes involved in metabolic pathways.

Use as Synergist

Boronic acids have been investigated as synergists for the kinetic hydrate inhibitor (KHI) polymer, poly(N-vinylcaprolactam) (PVCap) .

Drug Development

Boron-containing compounds (BCCs), particularly boron-containing acids (BCAs), have become attractive moieties or molecules in drug development . It has been suggested that when functional groups with boron atoms are added to well-known drugs, the latter are conferred with greater potency and efficacy in relation to their target receptors .

Pharmaceutical Applications

Several biological applications have been reported over the last years for different boronic acid derivatives . Several reviews have addressed in depth their syntheses and pharmaceutical applications .

Cancer Treatment

Several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery have been reported .

Boronic Acid-Based Drugs

  • ** bortezomib** A N*-dipeptidyl boronic acid approved by FDA and EMA in 2015 and 2016, respectively, is also used for treatment of multiple myeloma, having the same mechanism of bortezomib .
  • Vaborbactam Approved by FDA in 2017 and by EMA in 2018, this cyclic boronic acid, a β-lactamase inhibitor, has been used in combination with antibiotics for the treatment of urinary, abdominal, and lung infections .

Mechanism of Action

The mechanism of action of ((2-Methoxyethoxy)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

Structural and Electronic Properties

The methoxyethoxy methyl group distinguishes ((2-Methoxyethoxy)methyl)boronic acid from simpler aliphatic and aromatic boronic acids. Key comparisons include:

Compound Structure pKa Solubility Key Features
((2-Methoxyethoxy)methyl)boronic acid B(OH)₂-(CH₂OCH₂CH₂OCH₃) ~8.5* High (polar solvents) Ether chain enhances solubility and lowers pKa
Methyl boronic acid B(OH)₂-CH₃ ~10.2 Moderate Limited steric hindrance; poor physiological binding
4-Methoxyphenylboronic acid B(OH)₂-C₆H₄-OCH₃ ~8.9 Moderate Aromatic ring enhances π-π interactions
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid B(OH)₂-C₆H₃-(OCH₂CH₂OCH₃) ~7.8 High Methoxyethyl group boosts bioactivity; IC₅₀ = 1 µM
Aliphatic boronic acid (e.g., compound 2 in ) B(OH)₂-(CH₂)₃-NHCO-R ~9.1 Low Amide linkage reduces reactivity

*Estimated based on analogous methoxy-substituted boronic acids .

Binding Affinity and Reactivity

  • Diol Binding : The methoxyethoxy group stabilizes the boronate ester form via hydrogen bonding, enhancing binding constants for diols like glucose. This contrasts with methyl boronic acid, which has lower affinity due to its higher pKa and lack of stabilizing groups .
  • Suzuki Coupling : In synthesis, the ether chain improves solubility in polar solvents, enabling efficient cross-coupling compared to hydrophobic aryl boronic acids (e.g., biphenyl-4-ylboronic acid) .
  • Biological Activity: The compound in , with a methoxyethyl phenoxy group, showed 100-fold higher inhibition of histone deacetylase (HDAC) than trichostatin A, highlighting the critical role of ether-linked substituents in bioactivity .

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
Aryl ChloridePd(OAc)₂/SPhos/K₂CO₃85
Aryl TriflateNi(cod)₂/PCy₃72
Quinolinyl Ketone[Rh(C₂H₄)₂Cl]₂/PCy₃89

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%)TimeframeReference
25°C, 60% RH1530 days
4°C, desiccated<290 days

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